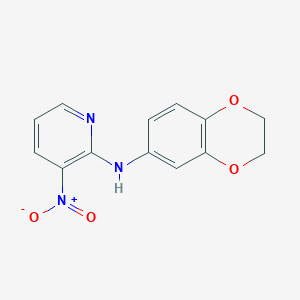![molecular formula C19H14O5 B11491389 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-](/img/structure/B11491389.png)
2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound with a unique structure that combines a methoxyphenyl group with a pyranochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction conditions often include the use of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The reaction is carried out under optimized conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines.
Materials Science: Due to its unique photophysical properties, it is being explored for use in optoelectronic applications, such as organic light-emitting diodes (OLEDs).
Biological Research: The compound’s biological activity makes it a candidate for further studies in drug development and pharmacology.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Coumarin derivatives: Coumarins are structurally related and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-(3-Methoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione stands out due to its specific combination of a methoxyphenyl group with the pyranochromene core, which imparts unique photophysical and biological properties. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14O5 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C19H14O5/c1-22-12-6-4-5-11(9-12)14-10-16(20)24-18-13-7-2-3-8-15(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChI Key |
OWGCXBOVKWSXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11491311.png)
![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate](/img/structure/B11491314.png)

![Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11491328.png)
![5,7-Dimethyltetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11491335.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11491337.png)
![4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol](/img/structure/B11491338.png)
![Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11491348.png)
![methyl 2-({[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11491349.png)
![4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491355.png)
![2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol](/img/structure/B11491356.png)
![N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B11491362.png)
![4-(13-chloro-4,4-dimethyl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B11491365.png)
![N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11491384.png)
